molecular formula C10H10ClN3 B2577181 (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile CAS No. 1092346-79-6

(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B2577181
CAS No.: 1092346-79-6
M. Wt: 207.66
InChI Key: UWEOWBUTVRKGGW-VQHVLOKHSA-N
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Description

“(Z)-2-(6-chloro-3-pyridinyl)-3-(dimethylamino)-2-propenenitrile” is a chemical compound. It is also known as “[(6-chloropyridin-3-yl)methyl]dimethylamine” with a CAS Number of 221146-31-2 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H11ClN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 170.64 . It is a liquid at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Environmental Remediation

One of the primary applications of this compound and its derivatives is in environmental remediation. Studies have shown its effectiveness in the degradation of pollutants, such as nitrosamines and chlorophenols, through processes like photocatalysis and adsorption. For instance, Nawrocki and Andrzejewski (2011) discussed the presence of nitrosamines in water technology and their potential health hazards, highlighting the importance of compounds capable of mitigating these risks through effective water treatment strategies Nawrocki & Andrzejewski, 2011.

Photocatalytic Applications

The compound has also been studied for its photocatalytic applications, particularly in the degradation of hazardous materials and pollutants. The role of similar chemical structures in enhancing photocatalytic efficiency for environmental cleaning purposes has been well-documented. For example, Huang et al. (2019) reviewed the artificial Z-scheme photocatalytic systems, which are crucial for environmental degradation and energy conversion, indicating the potential of (Z)-2-(6-chloro-3-pyridinyl)-3-(dimethylamino)-2-propenenitrile in similar applications Huang et al., 2019.

Material Science

In material science, the compound's derivatives have been explored for their unique properties, such as in the development of graphene-based materials for water decontamination. Vasseghian et al. (2021) highlighted the cytotoxic effect of metronidazole and its degradation, where graphene-based materials, potentially modified with compounds like (Z)-2-(6-chloro-3-pyridinyl)-3-(dimethylamino)-2-propenenitrile, can be used for efficient pollutant removal Vasseghian et al., 2021.

Environmental Chemistry

Furthermore, the compound's role in understanding environmental chemistry, especially concerning persistent organic pollutants (POPs), is significant. Wang et al. (2019) discussed the sources, fates, and effects of alternative per- and polyfluoroalkyl substances (PFAS), where compounds like (Z)-2-(6-chloro-3-pyridinyl)-3-(dimethylamino)-2-propenenitrile could offer insights into novel remediation strategies Wang et al., 2019.

Safety and Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

(Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEOWBUTVRKGGW-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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